l-Tyrosinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2S)-2-amino-3-hydroxypropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLDQZASZZMNSL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198381 | |
| Record name | Tyrosinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5034-68-4 | |
| Record name | Tyrosinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for L Tyrosinol and Its Advanced Derivatives
Strategic Protecting Group Chemistry in L-Tyrosinol Synthesis
In the multi-step synthesis of complex molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The choice of protecting groups for this compound's amino and hydroxyl moieties is critical for achieving chemoselectivity and high yields.
Tert-Butoxycarbonyl (Boc) Protection Strategies for Amino Groups
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function in this compound and its parent amino acid, L-tyrosine (B559521). Its popularity stems from its stability under a range of reaction conditions and its facile removal under mild acidic conditions.
The synthesis of Boc-L-Tyrosinol typically commences with the protection of the amino group of L-tyrosine. A common method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in an alkaline aqueous solution. google.com The reaction is often carried out in a one-pot procedure where L-tyrosine is dissolved in an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide to achieve a high pH, followed by the batchwise addition of (Boc)₂O. google.com This process yields Boc-L-tyrosine, where the amino group is protected as a stable carbamate (B1207046).
Following the protection of the amino group, the carboxylic acid functionality of Boc-L-tyrosine is reduced to a primary alcohol to afford Boc-L-Tyrosinol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. The reaction is generally conducted in an anhydrous ethereal solvent, like diethyl ether, under an inert atmosphere. The LiAlH₄ delivers hydride ions to the carbonyl carbon of the carboxylic acid, leading to the formation of an alkoxide intermediate, which upon protonation during the workup, yields the desired primary alcohol.
| Reagent/Condition | Purpose |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Protection of the amino group |
| Aqueous NaOH or KOH | To create alkaline conditions for the Boc protection reaction |
| Lithium aluminum hydride (LiAlH₄) | Reduction of the carboxylic acid to a primary alcohol |
| Anhydrous diethyl ether | Solvent for the reduction reaction |
| Mild acid (e.g., trifluoroacetic acid) | Deprotection of the Boc group |
Fluorenylmethoxycarbonyl (Fmoc) Protection in Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of amino group protection, particularly in the context of solid-phase peptide synthesis (SPPS). iris-biotech.deembrapa.braltabioscience.com The Fmoc group is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.deembrapa.br This characteristic makes it orthogonal to many acid-labile side-chain protecting groups, a key principle in modern peptide synthesis. iris-biotech.dealtabioscience.com
In SPPS, an Fmoc-protected amino acid, such as Fmoc-L-tyrosine, is coupled to a growing peptide chain anchored to a solid support. embrapa.br After the coupling reaction, the Fmoc group is removed with piperidine to expose a free amino group, which is then ready to react with the next activated Fmoc-amino acid in the sequence. embrapa.br This cycle of coupling and deprotection is repeated to assemble the desired peptide. embrapa.br this compound derivatives can be incorporated into peptide structures using similar strategies, where the amino group is protected with Fmoc. vulcanchem.com
The mechanism of Fmoc deprotection involves the abstraction of an acidic proton from the fluorenyl ring system by the base, followed by a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene. embrapa.br The dibenzofulvene is typically scavenged to prevent side reactions. nih.gov
Orthogonal Protecting Group Approaches for Selective Transformations
Orthogonal protection is a powerful strategy in organic synthesis that allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. iris-biotech.dewikipedia.org This approach is particularly valuable in the synthesis of complex derivatives of this compound, where multiple reactive sites need to be addressed independently. vulcanchem.comwikipedia.org
For instance, in the synthesis of an advanced this compound derivative, the amino group could be protected with an acid-labile Boc group, while the phenolic hydroxyl group is protected with a base-labile group or a group that can be removed by hydrogenolysis. wikipedia.org For example, a benzyl (B1604629) (Bzl) ether can be used to protect the phenolic hydroxyl group, which can later be removed by catalytic hydrogenation without affecting the Boc group. wikipedia.org Conversely, if the amino group is protected with a base-labile Fmoc group, the phenolic hydroxyl can be protected with an acid-labile tert-butyl (tBu) ether. iris-biotech.dewikipedia.org This orthogonality allows for the selective modification of either the amino or the phenolic hydroxyl group while the other remains protected.
A more complex example involves the use of three orthogonal protecting groups on L-tyrosine: an Fmoc group on the amine, a benzyl ester on the carboxyl group, and a tert-butyl ether on the phenolic hydroxyl group. wikipedia.org The benzyl ester can be cleaved by hydrogenolysis, the Fmoc group by a base like piperidine, and the tert-butyl ether by an acid like trifluoroacetic acid (TFA). wikipedia.org This strategy provides maximum flexibility for synthetic manipulations.
| Protecting Group | Functional Group Protected | Deprotection Condition |
| Tert-Butoxycarbonyl (Boc) | Amino | Mild Acid (e.g., TFA) |
| Fluorenylmethoxycarbonyl (Fmoc) | Amino | Base (e.g., Piperidine) |
| Benzyl (Bzl) | Phenolic Hydroxyl, Carboxyl | Hydrogenolysis |
| Tert-Butyl (tBu) | Phenolic Hydroxyl, Carboxyl | Strong Acid (e.g., TFA) |
| 2,6-Dichlorobenzyl | Phenolic Hydroxyl | Strong Acid |
| 2-Chlorotrityl (Clt) | Phenolic Hydroxyl | Very Mild Acid (e.g., 1% TFA) |
Classical and Modern Solution-Phase Synthetic Routes
Solution-phase synthesis remains a powerful tool for the preparation of this compound and its derivatives, offering flexibility in scale and purification methods.
Reductive Amination and Analogous Reactions
Reductive amination is a versatile method for the formation of carbon-nitrogen bonds and can be employed in the synthesis of this compound derivatives. This reaction typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. orgsyn.org While direct reductive amination of tyrosinol itself can be challenging due to potential side reactions involving the unprotected hydroxyl and amino groups, the strategy can be applied to protected precursors. For instance, a protected tyrosinol derivative could be reacted with an aldehyde or ketone in the presence of a suitable reducing agent to introduce a substituent on the amino group.
Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their selectivity and mild reaction conditions. orgsyn.org However, concerns about the toxicity of cyanide byproducts from NaBH₃CN have led to the development of alternative reagents. orgsyn.org
Stereoselective Synthesis of this compound and its Derivatives
The stereochemistry of this compound is crucial for its biological activity and its utility as a chiral building block. Therefore, stereoselective synthetic methods that preserve the inherent chirality of the starting material, L-tyrosine, are of paramount importance.
A common approach to synthesizing this compound involves the reduction of the carboxylic acid of L-tyrosine or its ester derivatives. academie-sciences.fr The use of reducing agents like lithium borohydride (B1222165) (LiBH₄) on tyrosine methyl ester has been reported to yield this compound. academie-sciences.fr This transformation maintains the stereocenter at the alpha-carbon.
More elaborate stereoselective syntheses can be employed to create advanced derivatives. For example, cyanoenamino esters derived from L-tyrosine can be reduced to cyanoenamino alcohols, which can then be hydrolyzed under acidic conditions to yield derivatives of this compound with retention of configuration. researchgate.net This method allows for further modifications, such as N-methylation, to produce a range of stereochemically defined this compound derivatives. researchgate.net The development of such stereoselective routes is critical for accessing novel compounds with specific three-dimensional structures and potential biological activities. acs.org
Solid-Phase Organic Synthesis (SPOS) of this compound-Derived Constructs
Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient construction of peptide-based molecules derived from this compound. This methodology facilitates purification and allows for the sequential addition of building blocks to a growing chain anchored to a solid support.
A critical step in the solid-phase synthesis of this compound-derived peptides is the effective anchoring of the initial building block to a polymeric support. A successful strategy involves utilizing a modified Wang linker to attach the this compound moiety via its phenolic hydroxyl group.
The process begins with the protection of the α-amino group of this compound, for instance with a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The synthesis strategy involves anchoring the side chain of this Dde-Tyrosinol onto a brominated Wang linker derivative, specifically (4-bromomethyl)-phenoxy-allyl acetate. acs.orgnih.govacs.org Following ester hydrolysis, this yields an Nα-(Dde)-O-(4-methylphenoxyacetic acid)-L-Tyrosinol template. This template is then attached to an aminomethyl resin, providing a stable anchor point for subsequent peptide elongation using standard Fmoc (9-fluorenylmethyloxycarbonyl) protocols. acs.orgnih.govacs.org This side-chain anchoring approach is advantageous as it leaves the primary alcohol and the protected amine free for further chemical modifications and peptide chain extension, with reports indicating no evidence of esterification side reactions. acs.orgnih.govacs.org
| Compound/Reagent | Role in Anchoring Strategy |
| This compound | Core chiral building block. |
| Dde protecting group | Protects the α-amino group during anchoring. |
| Brominated Wang linker derivative | Provides the linkage point on the solid support. |
| Aminomethyl resin | The solid support to which the linker-Tyrosinol construct is attached. |
| Fmoc protocols | Standard procedure for elongating the peptide chain. |
The primary alcohol of the this compound core provides a synthetic handle for the creation of C-terminal peptide aldehydes, which are an important class of enzyme inhibitors. In the context of SPOS, the peptide chain is first assembled on the this compound scaffold, which is anchored to the solid support. acs.orgnih.gov
Once the desired peptide sequence is complete, the terminal alcohol functionality, originating from the this compound, is oxidized to form the corresponding aldehyde. A common method for this transformation is the use of a sulfur trioxide-pyridine complex. acs.orgnih.govacs.org This oxidation step converts the immobilized, protected peptide alcohol into its aldehyde counterpart directly on the solid support. nih.govacs.org Following oxidation, the completed peptide aldehyde is cleaved from the resin by acidolysis, purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), and can be isolated in high yield and purity. acs.orgnih.gov
The efficiency and reliability of reactions on solid supports can be influenced by steric hindrance and the microenvironment of the resin. To mitigate these issues, spacer technologies are often integrated between the linker and the solid support. acs.orgnih.gov
Synthesis of C-Terminal this compound Peptide Aldehydes
Synthesis of Complex this compound Hybrid Molecules and Conjugates
This compound serves as a versatile scaffold for the synthesis of complex hybrid molecules and conjugates, where it is combined with other chemical entities to create novel structures with unique properties.
Researchers have synthesized conjugates of this compound and chlorambucil (B1668637), an alkylating agent, to explore novel anticancer compounds. academie-sciences.fracademie-sciences.fr The synthesis of Tyrosinol-chlorambucil derivatives is achieved from their corresponding Tyrosine-chlorambucil methyl ester precursors. academie-sciences.fracademie-sciences.fr The ester is reduced to the primary alcohol of the tyrosinol moiety using a reducing agent such as lithium borohydride (LiBH₄). academie-sciences.fr
In these conjugates, the chlorambucil molecule is typically linked to the α-amine of the tyrosine framework, often via a spacer chain. academie-sciences.fracademie-sciences.fr Studies have investigated the influence of the spacer length, for example, using chains of five or ten carbon atoms, on the biological activity of the conjugates. academie-sciences.fracademie-sciences.frnih.gov It was found that a shorter, five-carbon spacer between the tyrosine moiety and chlorambucil was more beneficial for cytotoxic effects against certain cancer cell lines compared to a longer ten-carbon spacer. academie-sciences.fr Furthermore, the presence of the hydroxymethyl group in tyrosinol conjugates, as opposed to the methyl ester in tyrosine conjugates, was found to improve antiproliferative activity, an effect attributed to the enhanced hydrophilicity. academie-sciences.fr
| Component | Function |
| This compound | Chiral scaffold providing a hydroxymethyl group. |
| Chlorambucil | Cytotoxic agent conjugated to the scaffold. |
| LiBH₄ | Reducing agent to convert tyrosine methyl ester to tyrosinol. |
| Carbon Spacer | Links chlorambucil to the tyrosinol moiety; its length influences activity. academie-sciences.fr |
The phenolic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of halogen atoms like iodine to create advanced derivatives. An example of such a molecule is T2AA, which is (S)-4-(4-(2-Amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol.
The structure of T2AA involves the addition of a 2,6-diiodophenoxy group to the phenol (B47542) ring of this compound. The synthesis of iodinated tyrosine derivatives, which are precursors to iodinated tyrosinols, can be achieved by treating a protected tyrosine monomer with an iodinating agent. researchgate.net This strategic placement of iodine atoms significantly alters the molecule's electronic properties and size, leading to distinct biological activities compared to the non-iodinated parent compound. Research indicates that the iodine substitutions in T2AA are key to its mechanism of action, which involves inhibiting the proliferating cell nuclear antigen (PCNA) by enhancing DNA binding affinity.
Bis(this compound) Oxalamide Architectures
Bis(this compound) oxalamides are a class of C2-symmetric molecules that have garnered considerable interest as low molecular weight organogelators. Their structure, featuring two this compound units linked by an oxalamide core, facilitates self-assembly through a network of hydrogen bonds and aromatic stacking interactions, leading to the formation of gels in various solvents.
The synthesis of these architectures typically involves the reaction of two equivalents of this compound or its derivatives with oxalyl chloride or a dialkyl oxalate. Strategic protection and deprotection of the phenolic and primary hydroxyl groups of this compound allow for selective functionalization. For instance, derivatives with substituted phenolic hydroxyl groups can be prepared to enhance intermolecular aromatic interactions and influence the gelation properties. nih.gov
One reported approach involves the preparation of S,S-bis(tyrosinol) oxalamides where the phenolic hydroxyl groups are modified with various substituents, such as benzyl, naphthyl, and biphenyl (B1667301) groups. These modifications are aimed at enhancing aromatic stacking interactions within the self-assembled network. The gelling properties of these compounds have been systematically studied in a range of organic solvents and aqueous mixtures. It has been observed that oxalamide derivatives with substituted phenolic hydroxyl groups are effective organogelators for highly polar solvent systems, whereas derivatives with free phenolic groups have a greater tendency to crystallize rather than form stable gels. nih.govresearchgate.net
The gelation ability is highly dependent on the molecular structure. Even minor structural variations can significantly impact or completely inhibit the formation of a gel. nih.gov The table below summarizes the gelation properties of several bis(this compound) oxalamide derivatives.
| Compound ID | Phenolic OH Substituent | Alkyl OH Status | Gelation Behavior in DMSO/Water |
| 3a | Benzyl | Free | Gel |
| 3b | Free | Free | No Gel (Crystallization) |
| 3c | Benzyl | Acetylated | Gel |
| 4c | Biphenyl | Free | Weak Gel |
Table 1: Gelation properties of selected bis(this compound) oxalamide derivatives. Data sourced from Makarević, J. et al. (2004). nih.gov
The formation of stable gels is attributed to specific hydrogen bonding motifs and intermolecular forces that drive the self-assembly into a fibrous network, entrapping the solvent molecules. researchgate.netgoogle.com
This compound-Derived Glycosides and Phenylethanol Analogs
The derivatization of this compound extends to the synthesis of glycosides and other phenylethanol analogs, which are of interest for their potential biological activities.
This compound Glycosides: The synthesis of this compound glycosides can be achieved through chemoenzymatic methods. Glycosyltransferases and glycosidases are enzymes that can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity, often under mild reaction conditions, avoiding the need for extensive protecting group strategies common in chemical synthesis. nih.gov For example, salidroside, the glucoside of tyrosol (a related phenylethanol), has been efficiently synthesized using glycosyltransferases with a uridine (B1682114) diphosphate (B83284) glucose (UDPG) recycling system. nih.govnih.gov A similar enzymatic approach can be envisioned for the glycosylation of this compound, targeting either the phenolic or the primary hydroxyl group. The choice of enzyme and reaction conditions would dictate the site of glycosylation. Chemical synthesis offers an alternative route, for instance, by reacting a protected tyrosinol derivative with an activated sugar donor like a glycosyl bromide. researchgate.net
Phenylethanol Analogs (N-Acyl Derivatives): N-Acyl this compound derivatives represent another class of advanced analogs. These compounds are typically synthesized by the condensation of the amino group of this compound with a fatty acid or its activated form (e.g., acid chloride). academie-sciences.fr Such modifications introduce lipophilic chains to the this compound scaffold, creating amphiphilic molecules. For instance, peptide coupling techniques can be employed for this transformation. In one example, (N-t-butoxycarbonyl)-L-tyrosinol was acetylated and then coupled with other amino acids to form larger peptide-like structures, demonstrating the utility of this compound as a template in more complex syntheses. tandfonline.com The synthesis of N-acetyl-L-tyrosine, a precursor that can be reduced to N-acetyl-L-tyrosinol, is well-established and typically involves the reaction of L-tyrosine with acetic anhydride. google.comcaltech.edu These N-acyl derivatives are explored for various applications, including their potential as building blocks for novel biomaterials. researchgate.net
Isodityrosinol Derivatives and Precursors
Isodityrosinol is a complex natural product characterized by a diaryl ether linkage between two tyrosine units. The synthesis of isodityrosinol and its precursors from this compound or related starting materials presents a significant chemical challenge, requiring sophisticated strategies to construct the key C-O bond.
One powerful method for creating the diaryl ether moiety is the Diels-Alder reaction. A reported synthesis of a fully differentiated (S,S)-isodityrosinol involved a cycloaddition reaction between an aryloxy diene derived from L-tyrosine and an acetylenic ketone derived from D-serine. researchgate.netnih.govacademie-sciences.fr This approach allows for the controlled construction of the complex diaryl ether core. The resulting adduct can then be aromatized and further manipulated to yield the target isodityrosinol structure. academie-sciences.fr
Another modern approach involves transition metal-catalyzed cross-coupling reactions. A practical protocol for the synthesis of isodityrosine (B1672229) derivatives has been developed using a combination of palladium-catalyzed C(sp³)–H functionalization and a copper-catalyzed Ullmann coupling reaction. tandfonline.com This strategy involves the initial arylation of an amino acid derivative, followed by a C-O coupling reaction to form the diaryl ether linkage. This method is notable for its compatibility with various functional groups. tandfonline.com
The synthesis of a fully differentiated (L,L)-isodityrosinol precursor has also been achieved through a sequence involving cycloaddition, aromatization, and reduction. academie-sciences.fr The key steps are outlined below:
| Step | Reaction Type | Reactants | Product |
| 1 | Cycloaddition | Ketone 120 and Diene 93b | Cyclohexadiene adducts |
| 2 | Aromatization | Cyclohexadiene adduct, DDQ | Diaryl ether 145a |
| 3 | Selective Methanolysis & Reduction | Diaryl ether 145a | Isodityrosinol 169 |
Table 2: Key steps in the synthesis of an isodityrosinol precursor. Data sourced from Feng, X. & Olsen, R.K. (1992). academie-sciences.fr
These advanced synthetic routes provide access to complex isodityrosinol structures, enabling further investigation into their properties and potential applications.
Chemical Reactivity and Mechanistic Organic Transformations of L Tyrosinol
Oxidation Pathways Involving the Phenolic Hydroxyl Group (e.g., to Quinones)
The phenolic hydroxyl group of L-Tyrosinol is susceptible to oxidation, a reaction that can lead to the formation of quinones and other oxidized derivatives. This transformation is of significant interest in the study of melanin (B1238610) biosynthesis, where tyrosinase enzymes catalyze the oxidation of tyrosine.
Common oxidizing agents employed for this purpose include potassium permanganate (B83412) and hydrogen peroxide. The reaction mechanism typically involves the removal of a hydrogen atom from the phenolic hydroxyl group, generating a phenoxyl radical. pnas.org This radical can then undergo further oxidation and rearrangement to form a quinone structure. The specific products formed depend on the reaction conditions and the oxidizing agent used.
Enzymatic oxidation of this compound has also been a subject of study. Horseradish peroxidase (HRP), for instance, can catalyze the oxidation of this compound in the presence of hydrogen peroxide. pnas.org Studies have shown that the enantioselectivity of this enzymatic oxidation can be influenced by modifying the enzyme. pnas.org Furthermore, artificial nanozymes have been developed that exhibit high enantioselectivity in the oxidation of tyrosinol, offering potential applications in the preparation of optically pure compounds. rsc.orgmdpi.com
Table 1: Oxidation of this compound
| Oxidizing Agent | Product Type | Reference |
|---|---|---|
| Potassium Permanganate | Quinones | |
| Hydrogen Peroxide | Quinones | |
| Horseradish Peroxidase (HRP) | Phenoxyl Radicals | pnas.org |
Reduction Chemistry of Carbonyl Precursors to this compound
This compound is commonly synthesized through the reduction of L-tyrosine (B559521) or its derivatives, where a carboxylic acid or ester functionality is converted to a primary alcohol. academie-sciences.fr A prevalent method involves the reduction of the carboxylic acid group of Boc-L-tyrosine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is typically performed in an anhydrous ether solvent under an inert atmosphere.
The mechanism of reduction by LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon of the carboxylic acid or ester. This initial attack is followed by coordination of the aluminum to the oxygen atoms, facilitating the subsequent hydride transfers that ultimately lead to the primary alcohol.
Alternative reducing agents, such as lithium borohydride (B1222165) (LiBH₄), have also been used for the reduction of tyrosine methyl ester to yield this compound. academie-sciences.fr The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. For instance, prolonged exposure to strong reducing agents like LiAlH₄ can potentially lead to the over-reduction of the aromatic ring, necessitating careful control of the reaction temperature.
Table 2: Reduction of L-Tyrosine Derivatives to this compound
| Starting Material | Reducing Agent | Key Considerations | Reference |
|---|---|---|---|
| Boc-L-tyrosine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous conditions, temperature control to prevent over-reduction. |
Nucleophilic Substitution Reactions at Hydroxyl Centers
The hydroxyl groups of this compound, both the primary alcohol and the phenolic hydroxyl, can participate in nucleophilic substitution reactions. The reactivity of each hydroxyl group can be selectively targeted based on the reaction conditions and the nature of the electrophile.
The primary hydroxyl group is generally more nucleophilic and less sterically hindered than the phenolic hydroxyl group, making it more susceptible to reactions like esterification and etherification. For instance, acylation at the primary hydroxyl group can be achieved to generate tyrosol esters. academie-sciences.fr
The phenolic hydroxyl group, being more acidic, can be deprotonated with a suitable base to form a phenoxide ion, which is a potent nucleophile. This allows for reactions such as O-alkylation to form phenolic ethers. biorxiv.org In one study, an aminocarboxypropyltransferase (ACT) enzyme was shown to catalyze the transfer of a homoserine group from S-adenosylmethionine (SAM) to the phenolic hydroxyl of a tyrosinol substrate, forming a phenolic ether. biorxiv.org
Reactivity Modulation by Protecting Groups and Strategic Derivatization
The presence of multiple reactive functional groups in this compound necessitates the use of protecting groups to achieve chemoselectivity in synthetic transformations. wikipedia.org Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions and can be removed later in the synthetic sequence. wikipedia.org
A common strategy involves the protection of the amino group, often with a tert-butoxycarbonyl (Boc) group. chemimpex.com The resulting Boc-L-Tyrosinol is a stable intermediate that allows for selective reactions at the hydroxyl groups. chemimpex.com For example, Boc-protected tyrosinol can be used in esterification reactions with thiosalicylates, followed by a series of transformations including Boc deprotection and cyclization to synthesize benzothiazepine (B8601423) derivatives. rsc.org
The phenolic hydroxyl group can also be protected, for instance, as a benzyl (B1604629) ether or a silyl (B83357) ether, to direct reactions towards the primary alcohol or the amine. wikipedia.org The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal. This strategy of orthogonal protection, where different protecting groups can be removed under distinct conditions, is fundamental in the multi-step synthesis of complex molecules derived from this compound. wikipedia.org For instance, in peptide synthesis, the carboxyl group of tyrosine might be protected as a benzyl ester, the amino group as a fluorenylmethylenoxy carbamate (B1207046) (Fmoc), and the phenolic hydroxyl as a tert-butyl ether, allowing for selective deprotection at each site. wikipedia.org
Strategic derivatization, often in conjunction with protecting groups, is employed to synthesize a wide array of this compound derivatives with specific biological activities. chemimpex.com For example, derivatives of this compound have been investigated for their potential as anticancer agents and for their ability to inhibit specific enzymes.
Table 3: Common Protecting Groups for this compound
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |
|---|---|---|---|---|
| Amino Group | tert-Butoxycarbonyl | Boc | Mild Acid | chemimpex.com |
| Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | wikipedia.org |
| Phenolic Hydroxyl | Benzyl | Bn | Hydrogenolysis | wikipedia.org |
| Phenolic Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride Ion (e.g., TBAF) |
Advanced Applications in Pharmaceutical and Material Sciences
L-Tyrosinol as a Pivotal Building Block in Peptide Synthesis and Drug Design
The utility of this compound and its derivatives is particularly pronounced in peptide and drug development. chemimpex.com Its structure allows for the strategic construction and modification of peptides, leading to compounds with enhanced therapeutic potential. chemimpex.com
Facilitation of Selective Amino Acid Modifications in Peptide Chains
This compound is instrumental in peptide synthesis, where precise control over chemical reactions is paramount. chemimpex.com The presence of its hydroxyl and amino groups necessitates the use of protecting groups during synthesis to prevent unwanted side reactions. This protection strategy allows for the selective modification of amino acids within a peptide chain. chemimpex.com
Commonly used protected forms of this compound in synthesis include:
Boc-L-Tyrosinol : The tert-butoxycarbonyl (Boc) group protects the amine, enabling controlled coupling reactions. chemimpex.com
Fmoc-L-Tyrosinol : The fluorenylmethyloxycarbonyl (Fmoc) group is another standard amine-protecting group used in solid-phase peptide synthesis. chemimpex.com
Derivatives with protected hydroxyl groups : To achieve further selectivity, the phenolic hydroxyl group can also be protected, for instance, with a benzyl (B1604629) (Bzl) or tert-butyl (tBu) group. chemimpex.comchemimpex.com
This ability to selectively protect and deprotect different functional groups is crucial for incorporating modified amino acids or for using the tyrosinol residue as a branching point for more complex structures. nih.gov For example, a solid-phase synthesis strategy for C-terminal tyrosine peptide aldehydes involved anchoring Dde-Tyrosinol onto a resin, which was then elongated using standard Fmoc protocols. acs.org This highlights how this compound derivatives serve as templates for building specific peptide sequences with desired functionalities. acs.org
Development of Bioactive Peptides with Enhanced Pharmacological Properties
The incorporation of this compound or its derivatives into peptide structures can significantly enhance their pharmacological profiles. By modifying the L-tyrosine (B559521) residue, researchers can improve properties such as metabolic stability, binding affinity to biological targets, and bioavailability.
Derivatives of tyrosine are key building blocks in designing novel pharmaceuticals, particularly for neurological disorders and in oncology. chemimpex.comchemimpex.com For instance, tyrosine moieties have been shown to improve the therapeutic effect of existing anticancer drugs like chlorambucil (B1668637). academie-sciences.fracademie-sciences.fr The structural modifications enabled by this compound can lead to peptide-based drugs with improved efficacy.
This compound in the Construction of Complex Organic Architectures
Beyond linear peptides, this compound is a valuable chiral precursor for synthesizing a wide array of complex organic molecules. Its inherent chirality and multiple functional groups make it an ideal starting material for asymmetric synthesis, where the three-dimensional arrangement of atoms is critical for biological activity. chemimpex.com
This compound has been employed in the synthesis of:
Chiral Ligands and Catalysts : These are essential for controlling the stereochemistry of chemical reactions, leading to higher yields and purity of the desired product. chemimpex.com
Bioactive Natural Product Analogues : Researchers utilize this compound to construct molecules that mimic the structure and function of natural compounds with therapeutic properties.
Enzyme Inhibitors : The specific shape and functionality derived from this compound can be used to design molecules that fit into the active sites of enzymes, thereby inhibiting their activity. This is a common strategy in drug development. chemimpex.com
Advanced Materials : Derivatives of this compound are explored in material science for creating polymers and nanomaterials with specific functional properties for use in electronics or biomedical devices. chemimpex.comchemimpex.com
Table 1: Examples of Protected this compound Derivatives in Synthesis
| Derivative Name | Protecting Group(s) | Key Application Area | Reference |
|---|---|---|---|
| Boc-L-Tyrosinol | tert-butoxycarbonyl (Boc) on amine | Peptide Synthesis, Drug Development | , chemimpex.com |
| Fmoc-O-tert-butyl-L-tyrosinol | Fluorenylmethyloxycarbonyl (Fmoc) on amine, tert-butyl (tBu) on hydroxyl | Peptide Synthesis, Bioconjugation | chemimpex.com |
| Boc-O-benzyl-L-tyrosinol | Boc on amine, Benzyl (Bzl) on hydroxyl | Peptide Synthesis, Chiral Ligand Synthesis | chemimpex.com |
| Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | Boc on amine, 2,6-dichlorobenzyl on hydroxyl | Solid-Phase Peptide Synthesis (SPPS) | vulcanchem.com |
Bioconjugation and Targeted Drug Delivery Systems Utilizing this compound Scaffolds
Bioconjugation is a technique used to link a therapeutic agent to a carrier molecule, such as a polymer or an antibody, to improve its delivery to a specific site in the body. nih.gov this compound and its derivatives serve as excellent scaffolds for these applications due to their versatile chemical handles. chemimpex.comchemimpex.com
Linkage to Biomolecules for Therapeutic Enhancement
The functional groups of this compound allow for its covalent attachment to various biomolecules. chemimpex.com This linkage can create prodrugs, where the polymer-drug bond is designed to be cleaved by specific enzymes or under certain pH conditions found at the target site. nih.gov This strategy enhances the therapeutic index of a drug by increasing its concentration at the site of action while minimizing exposure to healthy tissues.
Tyrosine residues, in general, are attractive targets for bioconjugation because they are relatively rare on protein surfaces, allowing for more site-specific modifications. nih.gov this compound-based linkers can be used in these strategies to connect drugs to proteins or antibodies, thereby improving the efficacy of targeted therapies.
Application in Targeted Cancer Therapies
In the context of cancer, targeted therapy aims to specifically attack cancer cells by interfering with molecules needed for their growth and spread. news-medical.netorthobullets.com Tyrosine kinases, enzymes that are often mutated and hyperactive in cancer cells, are major targets for such therapies. news-medical.netnih.gov
This compound-based structures are being integrated into advanced drug delivery systems to enhance the targeting of cancer cells. For example, researchers have developed enzyme-responsive amphiphilic polymers from L-tyrosine resources. nih.gov These polymers can self-assemble into nanoparticles that encapsulate anticancer drugs like doxorubicin (B1662922) and camptothecin. nih.gov
Key findings from this research include:
The nanoparticles were stable under normal conditions but were biodegraded by enzymes within cancer cells to release the drug. nih.gov
Drug-loaded nanoparticles were shown to be non-toxic to normal cells but effective at killing cancer cells. nih.gov
Confocal microscopy and flow cytometry confirmed that this delivery system resulted in a significantly higher uptake of the drug by cancer cells compared to the free drug. nih.gov
This approach demonstrates the potential of this compound-derived nanocarriers to serve as a platform for delivering multiple drugs specifically to cancer cells, potentially overcoming challenges like drug resistance and improving therapeutic outcomes. nih.gov
Development of Biocompatible Materials from this compound for Medical Devices
The development of advanced biocompatible and biodegradable materials is a cornerstone of modern biomedical engineering. While research into amino acid-derived polymers is extensive, the primary focus has been on derivatives of L-tyrosine rather than this compound directly. L-tyrosine, an amino acid, possesses a phenolic hydroxyl group that makes its derivatives suitable monomers for step-growth polymerization, leading to the creation of high-performance biocompatible polymers. nih.govresearchgate.net These polymers, including polycarbonates and polyarylates, are under extensive investigation for use in medical devices due to their combination of desirable properties such as biocompatibility, biodegradability, and processability. nih.govnih.gov
The core strategy involves synthesizing diphenolic monomers from L-tyrosine and its metabolites. nih.gov These monomers can then be polymerized to form materials with backbones containing non-amide bonds (like carbonate or ester linkages), which improves their processing characteristics compared to traditional polypeptides. nih.gov The resulting polymers are often referred to as "pseudo-poly(amino acids)" and are engineered for applications ranging from orthopedic implants to tissue engineering scaffolds. researchgate.netresearchgate.net
Research Findings on L-Tyrosine-Derived Polymers
Research has led to the creation of several classes of L-tyrosine-derived polymers with properties tailored for medical device applications.
Tyrosine-Derived Polycarbonates:
Tyrosine-derived polycarbonates have been identified as a promising class of biodegradable polymers for orthopedic applications. researchgate.net They are noted for being non-toxic, biocompatible, and promoting good bone apposition when in contact with hard tissue. researchgate.net These polycarbonates are synthesized from L-tyrosine-derived dipeptide monomers, such as desaminotyrosyl-tyrosine alkyl esters (DTR). nih.gov
A key feature of these polycarbonates is their tunable degradation profile. The polymer backbone contains hydrolytically labile carbonate bonds, and the pendent chains have ester bonds. researchgate.net Studies on model compounds have shown that the carbonate bond in the backbone hydrolyzes faster than the ester bond in the side chain. researchgate.net This degradation behavior is crucial for evaluating their use in degradable medical implants. researchgate.net Furthermore, these polymers have been successfully fabricated into porous scaffolds for tissue engineering, demonstrating excellent cell attachment and minimal inflammatory response in vivo. researchgate.net
Tyrosine-Derived Polyarylates:
Polyarylates derived from L-tyrosine are another significant class of biodegradable polymers. They are typically A-B type copolymers synthesized from a cyclic dipeptide of L-tyrosine and a diacid. researchgate.net Their properties can be systematically varied by changing the monomer components. For instance, research has shown that increasing the number of methylene (B1212753) groups in the polymer backbone leads to a decrease in the glass transition temperature (Tg) and an increase in water absorption, which in turn influences the degradation rate. researchgate.net These materials are being explored as scaffolds for bone and cartilage regeneration and as vehicles for controlled drug release. nih.gov
Tyrosine-Derived Polyurethanes:
Researchers have also synthesized biodegradable segmented polyurethanes using L-tyrosine-based chain extenders like desaminotyrosyl-tyrosine hexyl ester (DTH). nih.gov These polyurethanes exhibit the characteristic microphase-separated morphology of thermoplastic elastomers and possess tunable properties based on the soft segment used, such as polyethylene (B3416737) glycol (PEG) or polycaprolactone (B3415563) (PCL). nih.gov
Comparative studies show that the choice of soft segment significantly impacts the polymer's properties. For example, PCL-based polyurethanes tend to have higher tensile strength, while PEG-based versions are more degradable. nih.gov The versatility and favorable biocompatibility of these polyurethanes make them ideal candidates for soft tissue engineering applications. nih.gov
Surface Modification with L-Tyrosine Polymers:
Beyond bulk materials, the oxidative polymerization of L-tyrosine has been employed to create biocompatible surface coatings for existing medical devices. nih.gov Inspired by mussel adhesive proteins, these polycatecholamine coatings can be applied to a variety of materials, including polyurethane and hard-to-coat surfaces like polytetrafluoroethylene (PTFE) and stainless steel. nih.gov These coatings significantly improve the hydrophilicity, hemocompatibility, and the adhesion and proliferation of endothelial cells, making them a versatile method for modifying surfaces intended for contact with blood or for use in tissue engineering. nih.gov
The table below summarizes the effect of these coatings on the water contact angle of different substrates.
| Substrate Material | Reduction in Water Contact Angle |
| Polytetrafluoroethylene (PTFE) | ~50% |
| Polyurethane | ~80% |
| Data sourced from research on polycatecholamine coatings derived from L-tyrosine. nih.gov |
Pharmacological and Biological Research Applications of L Tyrosinol and Its Derivatives
Antineoplastic and Anticancer Investigations
The structural framework of L-Tyrosinol has been extensively utilized in the design and synthesis of novel anticancer agents. Researchers have modified its core structure to create derivatives and conjugates aimed at targeting various hallmarks of cancer, including uncontrolled proliferation and specific cellular vulnerabilities.
In Vitro Cytotoxicity Profiling Against Cancer Cell Lines (e.g., HepG2, MCF-7, MDA-MB-231)
Derivatives of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines. In studies involving conjugates of this compound with the alkylating agent chlorambucil (B1668637), significant anticancer efficacy was observed. nih.gov Specifically, D- and this compound-chlorambucil derivatives featuring a 10-carbon atom spacer chain exhibited selective cytotoxicity towards the estrogen receptor-positive (ER+) MCF-7 breast cancer cell line. nih.govresearchgate.net This selectivity highlights the potential for designing targeted therapies based on the this compound scaffold.
Further research has shown that other this compound derivatives can achieve 60–70% inhibition of hepatocellular carcinoma (HepG2) cells at a concentration of 10 μM. The cytotoxic effects of various compounds are often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. For context, studies on other agents have reported IC50 values against these cell lines, such as 7.4 µg/mL for certain nanoparticles against MCF-7 cells and 67.42 µg/mL against HepG2 cells. analis.com.my Another compound, Gluconasturtiin-isothiocyanate (GNST-ITC), showed IC50 values of 5.02 µM in MCF-7 cells and 7.83 µM in HepG2 cells. semanticscholar.org While direct IC50 values for a wide range of this compound derivatives are part of ongoing research, the existing data underscores their potential as a foundation for developing potent anticancer agents.
Table 1: Examples of Cytotoxicity Data for Various Agents Against Common Cancer Cell Lines
| Cell Line | Compound/Agent | IC50 Value / % Inhibition | Citation |
| HepG2 | This compound Derivative | 60-70% inhibition at 10 μM | |
| HepG2 | RL-AgNPs (48h) | 67.42 µg/mL | analis.com.my |
| HepG2 | GNST-ITC (72h) | 7.83 µM | semanticscholar.org |
| MCF-7 | This compound-Chlorambucil | Selective Cytotoxicity | nih.gov |
| MCF-7 | RL-AgNPs (48h) | 7.4 µg/mL | analis.com.my |
| MCF-7 | GNST-ITC (72h) | 5.02 µM | semanticscholar.org |
| MDA-MB-231 | Tyrosinamide-Chlorambucil | Evaluated for Efficacy | researchgate.net |
Mechanistic Studies on Cell Cycle Regulation and Proliferation (e.g., PCNA Inhibition)
A key mechanism through which cancer cells achieve rapid growth is the dysregulation of the cell cycle. soton.ac.uk Proliferating Cell Nuclear Antigen (PCNA) is a critical protein that acts as a sliding clamp for DNA polymerase, making it essential for DNA replication and repair and, consequently, cell proliferation. nih.gov Because of its central role, PCNA is a significant target for anticancer drug development.
Research has identified specific this compound derivatives that can inhibit PCNA. For instance, T2AA, a di-iodinated derivative of this compound, acts as a potent PCNA inhibitor with an IC50 of 1 μM, effectively blocking DNA replication forks. This inhibition is a promising strategy for halting cancer cell division. The function of PCNA itself is regulated by post-translational modifications, such as phosphorylation. Studies have shown that phosphorylation of PCNA at tyrosine residue 211 (Y211) is crucial for its stability on chromatin and for its role in cell proliferation. nih.govresearchgate.net Inhibiting this phosphorylation event can lead to S-phase arrest in the cell cycle, reduced DNA synthesis, and enhanced cell death in cancer cells. nih.gov By designing this compound derivatives that interfere with PCNA function, either directly or by modulating its regulatory modifications, researchers aim to selectively disrupt the proliferation of cancer cells. nih.gov
Modulation of Cellular Transport Mechanisms (e.g., L-Amino Acid Transporters LAT1/LAT2)
Cancer cells have a high demand for nutrients, especially essential amino acids, to sustain their rapid growth and proliferation. nih.gov To meet this demand, they often overexpress specific nutrient transporters on their cell surface. The L-type Amino Acid Transporter 1 (LAT1) is one such transporter that is frequently upregulated in a wide variety of cancers, including breast, prostate, and lung cancer. nih.govmdpi.com LAT1 facilitates the transport of large neutral amino acids, such as L-leucine and L-tyrosine (B559521), into the cell. nih.gov
The structural similarity of this compound to L-tyrosine makes it and its derivatives recognizable substrates for LAT1. mdpi.comnih.gov This property has been exploited as a "Trojan horse" strategy to selectively deliver cytotoxic drugs into cancer cells. By conjugating a toxic payload, such as chlorambucil, to an this compound-based scaffold, the resulting molecule can be actively transported into cancer cells via LAT1. mdpi.comnih.govresearchgate.net Once inside, the cytotoxic agent is released, leading to increased intracellular concentration and enhanced antiproliferative activity. nih.gov
Studies have confirmed that chlorambucil derivatives of L-tyrosine bind to LAT1 and exhibit significantly higher cellular uptake in MCF-7 breast cancer cells compared to chlorambucil alone. mdpi.comnih.gov LAT1 can also work in concert with LAT2, another amino acid transporter, although LAT1 is more commonly associated with tumor progression. solvobiotech.comfrontiersin.org The asymmetric recognition of substrates by LAT1 can lead to their accumulation within the cell, a mechanism that can be exploited for the trapping of PET-tracers and other tumor-related drugs inside cancer cells. nih.gov
Ligand Design for Hormone Receptors (e.g., Estrogen Receptor Alpha)
Hormone receptors, particularly Estrogen Receptor Alpha (ERα), play a critical role in the growth and progression of a significant percentage of breast cancers. mdpi.com ERα is a key therapeutic target, and agents that can modulate its activity, such as Selective Estrogen Receptor Modulators (SERMs), are mainstays in endocrine therapy. researchgate.netnih.gov
The this compound scaffold has been investigated as a framework for designing novel ligands that target ERα. researchgate.net The objective is to create compounds that can bind to the receptor and act as antagonists, blocking the proliferative signals induced by estrogen. mdpi.com Researchers have synthesized D- and L-tyrosine-chlorambucil analogs with the aim of targeting ERα in hormone-dependent breast cancer cells. nih.govresearchgate.net The tyrosine portion of the molecule is intended to act as a vector to target the ERα protein, thereby concentrating the cytotoxic chlorambucil moiety in ER-positive cancer cells. researchgate.net
The binding of ligands can induce conformational changes in the receptor, which dictates whether it becomes active or is inhibited. elifesciences.org The design of new ligands also considers overcoming resistance mechanisms, such as mutations in the ERα gene (ESR1) like Y537S, which can lead to resistance to standard therapies. elifesciences.org The development of novel this compound-based ligands for ERα continues to be an active area of research, aiming to create more effective and specific endocrine therapies. researchgate.netrsc.org
Neurobiological and Neuropharmacological Studies
The connection between amino acid precursors and neurotransmitter synthesis provides a basis for exploring the neuropharmacological potential of this compound and its derivatives.
Impact on Neurotransmitter Synthesis and Receptor Modulation (e.g., Serotonin (B10506) Receptors)
In the central nervous system, serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter that regulates mood, cognition, and behavior. nih.govmdpi.com It is synthesized from the essential amino acid L-tryptophan through a pathway involving the rate-limiting enzyme tryptophan hydroxylase (TPH). mdpi.com This pathway is distinct from the one that synthesizes catecholamine neurotransmitters (dopamine, norepinephrine) from the amino acid L-tyrosine.
While L-tyrosine is the direct precursor for catecholamines, its metabolic pathways are interconnected with the serotonin system. The enzymes involved, such as aromatic L-amino acid decarboxylase, act on precursors for both serotonin and dopamine (B1211576). Therefore, significant shifts in the availability of L-tyrosine could theoretically influence serotonin synthesis.
Research into the direct effects of this compound on neurotransmitter systems is less developed. However, studies have investigated how serotonin receptors, such as the 5-HT1A receptor, can modulate the synthesis of dopamine from tyrosine. For example, activation of 5-HT1A receptors has been shown to inhibit tyrosine hydroxylation, the rate-limiting step in dopamine synthesis. nih.gov This demonstrates a clear cross-talk between the serotonergic and dopaminergic systems. The potential for this compound derivatives to act as ligands for various serotonin receptors remains an area for future investigation, potentially leading to novel modulators of neurochemical balance. nih.gov
Neuroprotective Efficacy in Models of Neuronal Damage
This compound and its derivatives have demonstrated notable neuroprotective effects in various in vitro models of neuronal damage. A key area of investigation has been their ability to mitigate the damage caused by excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal injury and death. scantox.com This process is implicated in stroke, traumatic brain injury, and several neurodegenerative diseases. scantox.comresearchgate.netnih.gov
In cultured neuronal cells, treatment with Boc-L-Tyrosinol, a derivative of this compound, has been shown to decrease cell death and preserve mitochondrial function in the presence of neurotoxic conditions induced by glutamate. This suggests that this compound derivatives can interfere with the cascade of events leading to neuronal apoptosis triggered by excitotoxic insults. The ability of these compounds to cross the blood-brain barrier further enhances their potential for neurological research and therapeutic development.
Studies on halogenated derivatives of L-tyrosine, such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), have also shown potent neuroprotective activity. These compounds were found to be more potent than their parent compound, L-phenylalanine, in depressing excitatory glutamatergic synaptic transmission. This antiglutamatergic activity contributes to their neuroprotective effects in models of brain ischemia.
Promotion of Neuronal Differentiation and Neuritogenesis (this compound-Amide Pharmacophore)
The promotion of neuronal differentiation and neuritogenesis, the process of neurite outgrowth, is a crucial strategy for repairing the nervous system after injury or in cases of neurodegenerative diseases. researchgate.net Research has identified the this compound-amide moiety as a key pharmacophore responsible for inducing these processes. This discovery emerged from structure-activity relationship (SAR) studies of the natural product farinosone C, which is known to induce neurite outgrowth in rat pheochromocytoma (PC12) cells. nih.govnih.govnih.gov
PC12 cells are a widely used model for studying neuronal differentiation as they respond to nerve growth factor (NGF) by extending neurites and developing a neuronal phenotype. nih.govnih.gov Studies on farinosone C and its synthetic analogs revealed that a much simpler, truncated analog, this compound-propionamide, could induce neuronal differentiation, albeit at higher concentrations than the parent compound. nih.gov This highlighted the essential role of the this compound-amide structure in promoting neuritogenesis. Further optimization of this pharmacophore led to the development of even more potent and less complex molecules that could stimulate neurite outgrowth. nih.gov
The integrity of the molecular structure is crucial for this activity, as minor chemical modifications can abolish the neuritogenic effect. nih.gov The mechanism of action for some of these neuritogenic compounds may involve the modulation of the endocannabinoid system, which is implicated in neuronal signaling and plasticity. nih.gov
Antioxidant Activity and Free Radical Scavenging Capabilities
The antioxidant properties of this compound and its derivatives are a significant aspect of their biological activity, contributing to their therapeutic potential in a variety of conditions associated with oxidative stress.
Role of the Phenolic Hydroxyl Moiety
The antioxidant capacity of this compound is primarily attributed to its phenolic hydroxyl group. This functional group can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. researchgate.netnih.gov The process of free radical scavenging is a key mechanism by which antioxidants protect cells from damage. The parent amino acid, L-tyrosine, being a monophenolic amino acid, exhibits antioxidant properties, which are further explored in its derivatives. researchgate.netnih.gov Quantum chemical calculations have been used to study the structure-antioxidant activity relationship of tyrosol and hydroxytyrosol, indicating the importance of the phenolic structure in radical scavenging.
Therapeutic Potential in Oxidative Stress-Related Conditions
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including neurodegenerative disorders. researchgate.net The free radical scavenging ability of this compound and its derivatives makes them promising candidates for therapeutic intervention in such conditions.
Studies have shown that Boc-L-Tyrosinol can significantly reduce oxidative damage in cellular models exposed to ROS in a dose-dependent manner. Furthermore, the antioxidant properties of L-tyrosine derivatives have been shown to contribute to their neuroprotective effects. In models of cerebral ischemic injury, the neuroprotective effect of N-stearoyl-L-tyrosine was attributed in part to a reduction in lipid peroxidation and DNA fragmentation, highlighting the link between antioxidant activity and neuroprotection. The ability of these compounds to mitigate oxidative stress suggests their potential use in nutritional and cosmetic applications as well.
| Compound/Derivative | Antioxidant Assay | Result |
| L-Tyrosine | Lipid Peroxidation Inhibition | 30.6% inhibition at 20 µg/mL researchgate.netnih.gov |
| Boc-L-Tyrosinol | Cellular ROS Reduction | Dose-dependent reduction of oxidative damage |
Anti-inflammatory Properties
Chronic inflammation is a key contributor to the development of many metabolic and neurodegenerative diseases. plos.org this compound and its derivatives are being investigated for their potential anti-inflammatory effects, which are often linked to their antioxidant capabilities. plos.org
The therapeutic potential of this compound is being explored for its ability to mitigate inflammation. csic.es Studies on related compounds have demonstrated the capacity to modulate key inflammatory markers. For instance, certain phenolic compounds have been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). plos.orgnih.govmdpi.comwjgnet.comnih.gov These cytokines are central to the inflammatory response and are often elevated in chronic inflammatory conditions.
Research on a new formulation of slow-release amino acids, including tyrosine, showed a reduction in pro-inflammatory cytokines in Caco-2 cells, suggesting that the delivery form of amino acids can influence their inflammatory potential. academie-sciences.fr While direct studies on this compound's effect on specific inflammatory markers are still emerging, the anti-inflammatory activity of its parent compound and derivatives suggests a promising area for future research.
Antimicrobial and Antiviral Potentials
The search for new antimicrobial and antiviral agents is a critical area of pharmaceutical research. This compound and its derivatives have shown promise in this regard, exhibiting activity against a range of bacteria and viruses.
In terms of antimicrobial activity, in vitro studies have demonstrated that Boc-L-Tyrosinol exhibits inhibitory effects against several bacterial strains. Cationic surfactant analogues derived from L-Tyrosine esters have also been synthesized and screened for their antibacterial activity, showing greater efficacy against gram-positive than gram-negative bacteria. nih.govmdpi.com The antimicrobial activity of these derivatives was found to increase with the length of their alkyl chain, up to a certain point. nih.govmdpi.com
| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Boc-L-Tyrosinol | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL | |
| L-Tyrosine Dodecyl Ester | S. aureus | 2.6 µM mdpi.com |
| L-Tyrosine Tetradecyl Ester | S. epidermidis | 1.7 µM mdpi.com |
In the realm of antiviral research, halogenated derivatives of L-tyrosine have been a particular focus. Studies have evaluated the antiviral activity of these compounds against various viruses, including Human Immunodeficiency Virus (HIV), SARS-CoV-2, and Chikungunya virus (CHIKV). csic.esmdpi.comnih.gov For example, certain dihalogenated derivatives of L-tyrosine have been shown to inhibit the replication of HIV-1. mdpi.com Similarly, against SARS-CoV-2, compounds such as TODC-3M, TODI-2M, and YODC-3M, all derived from L-tyrosine, were found to reduce the viral titer and inhibit viral RNA replication without significant cytotoxicity. nih.govmdpi.com The antiviral mechanism of these derivatives can vary, with some interfering with viral entry into host cells and others acting at later stages of the viral life cycle. nih.gov
| Derivative | Virus | Antiviral Effect |
| TODC-3M, TODI-2M, YODC-3M | SARS-CoV-2 | Reduced viral titer by >40% and inhibited viral RNA replication nih.govmdpi.com |
| Dihalogenated L-tyrosine derivatives | HIV-1 | Inhibition of viral replication mdpi.com |
| Synthetic soluble L-tyrosine melanins | HIV-1 and HIV-2 | Inhibition of viral replication at 0.15-10 µg/mL |
Antibacterial Efficacy of L-Tyrosine Derivatives
Derivatives of L-tyrosine have shown considerable promise as antibacterial agents, with their efficacy influenced by their physicochemical properties, structure, and conformation. europa.eu The presence of a phenolic group is a key contributor to their antimicrobial effects against a broad spectrum of bacteria. europa.euresearchgate.net Research has indicated that these derivatives are generally more active against Gram-positive bacteria than Gram-negative bacteria. researchgate.netgoogle.com
The antibacterial activity is significantly dependent on the alkyl chain length of the derivatives. europa.eu An increase in chain length tends to enhance activity up to an optimal point, typically between 8 and 14 carbon atoms, after which the biological activity begins to decrease. europa.eu This phenomenon is known as the "cut-off effect". researchgate.netgoogle.com For instance, in studies with L-tyrosine esters, the cut-off effect was observed at a chain length of C12 for Gram-positive bacteria and at C8/C10 for Gram-negative bacteria. researchgate.netgoogle.com The dodecyl alkyl esters of L-tyrosine demonstrated the highest antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 2.6 μM. researchgate.netnih.gov
The balance between hydrophilicity and lipophilicity, as well as the cationic charge density, are also crucial factors governing the antibacterial action of these compounds. europa.eu Quaternary ammonium (B1175870) derivatives of tyrosine have displayed higher antibacterial activity compared to their alkyl ester ammonium hydrochloride counterparts, a phenomenon attributed to the increased hydrophobicity from additional methyl and ethyl groups. europa.eu For example, the tetradecyl alkyl tyrosine derivative showed the highest activity against Staphylococcus epidermidis with an MIC of 1.7 μM. europa.eu
The interactions of these cationic surfactant-like derivatives with bacterial cell membranes are fundamental to their mechanism of action. google.com Both electrostatic and hydrophobic interactions are paramount for their bactericidal properties, leading to membrane disruption and cell death. google.com
Table 1: Antibacterial Activity of L-Tyrosine Derivatives
| Derivative Type | Bacterial Strain | Activity/Measurement | Reference |
| Lipophilic tyrosyl esters (C8–C12) | S. aureus, S. xylosus, B. cereus | MIC: 3.1–25 µg/mL | europa.eu |
| Dodecyl alkyl esters of L-tyrosine | S. aureus | MIC: 2.6 μM | researchgate.netnih.gov |
| Tetradecyl alkyl tyrosine (quaternary ammonium derivative) | S. epidermidis | MIC: 1.7 μM | europa.eu |
| PEGylated dopamine ester | B. subtilis, S. aureus, P. aeruginosa, P. vulgaris | Zone of inhibition: 21–27 mm | europa.eu |
| L-Tyrosine based thiol derivatives | Metallo-β-lactamase IMP-1 | Competitive inhibition (Kic: 0.086 to 9.39 μM) | europa.euresearchgate.net |
Antiviral Activity Against Specific Pathogens (e.g., Chikungunya Virus)
Recent research has highlighted the potential of L-tyrosine derivatives as antiviral agents, particularly against the Chikungunya virus (CHIKV), an arbovirus of significant public health concern for which no approved antiviral treatments currently exist. google.com
A study investigating dihalogenated L-tyrosine derivatives demonstrated that these compounds can effectively inhibit CHIKV infection in vitro. The mechanism of antiviral action was found to be dependent on the specific structural modifications of the compounds, including dihalogenation with bromine or chlorine and modifications to their amino groups. google.com
The research identified six dihalogenated L-tyrosine derivatives (C1 to C6) with varying antiviral mechanisms:
When cells were pre-treated before infection, all six compounds were able to decrease the expression of viral proteins.
Compounds C4, C5, and C6 specifically inhibited the viral genome.
Compounds C1, C2, and C3 were shown to inhibit infectious viral particles.
Furthermore, compounds C1 and C3 were found to reduce viral adhesion, while C2 and C3 inhibited the internalization of the virus. This effect might be linked to their in silico predicted interaction with the fusion peptide of the E1 viral protein.
When administered after infection, compounds C3, C4, C5, and C6 inhibited the production of infectious viral particles by acting on late stages of the viral replication cycle, such as assembly, rather than budding.
Notably, compound C3 was unique in its ability to inhibit CHIKV infection at multiple stages of its replicative cycle, making it a compound of particular interest for further development as a potential anti-CHIKV drug. google.com Other studies have also shown that di-halogenated L-tyrosine derivatives exhibit anti-CHIKV activity, with some compounds showing inhibition rates above 75%. acs.org
Other Bioactive Applications
Hepatoprotective Effects
While direct studies on the hepatoprotective effects of pure this compound are limited, evidence from plant extracts containing this compound and its derivatives suggests a potential role in protecting the liver. For instance, the fruit of Ligustri Lucidi Fructus (LLF), which contains phenylethanoids like tyrosinol, has been shown to possess hepatoprotective effects in pharmacological studies. mdpi.com Similarly, a review on the plant Dichondra repens noted that its traditional use for treating liver-related ailments is supported by its anti-inflammatory and anti-hepatitis B virus (HBV) properties, which contribute to its hepatoprotective activity. researchgate.net Some studies have also pointed to the hepatoprotective effects of natural drugs in mitigating liver damage caused by toxins through their antioxidant and anti-inflammatory properties. ms-editions.clnih.govmdpi.com
Immunomodulatory Properties
Derivatives of this compound are being investigated for their ability to modulate the immune system. Certain small cationic peptides, which can include residues like O-benzyl-L-tyrosinol and O-t-butyl-L-tyrosinol, have been shown to possess immunomodulatory activities. google.comnih.gov These peptides can influence the innate immune response, for example, by suppressing inflammatory responses such as the production of TNF-α stimulated by bacterial components. google.com
The broader class of tyrosine kinase inhibitors (TKIs) is also known for its immunomodulatory effects, which can lead to anti-tumor and anti-viral activity by acting on immune cells. nih.govuantwerpen.be TKIs can influence various lymphocyte populations, including T cells, B cells, and Natural Killer (NK) cells, and can decrease the production of pro-inflammatory cytokines. nih.gov While not direct derivatives of this compound, the action of TKIs highlights the importance of tyrosine-related pathways in immune regulation. Furthermore, various natural products, including perinatal derivatives and compounds from marine organisms, are known to have immunomodulatory functions, often through peptide or polysaccharide structures. mdpi.comgoogle.com
Role in Enzyme Mechanism and Protein Interaction Studies (e.g., Tyrosyl-tRNA Synthetase)
This compound plays a crucial role as a research tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions. It is widely used as a substrate analog for L-tyrosine in studies of tyrosyl-tRNA synthetase (TyrRS), an essential enzyme in protein synthesis. frontiersin.orgeuropa.eu
TyrRS catalyzes the attachment of tyrosine to its corresponding transfer RNA (tRNA). frontiersin.orgeuropa.eu Because this compound is structurally similar to L-tyrosine but lacks the carboxyl group, it can bind to the active site of the enzyme without proceeding through the full catalytic reaction. thornevet.com This property makes it an invaluable tool for:
X-ray Crystallography: Researchers have successfully crystallized TyrRS in complex with this compound. ms-editions.clthornevet.com These crystal structures provide high-resolution snapshots of how the enzyme binds its substrate, revealing key interactions and conformational changes in the active site. ms-editions.clthornevet.com For example, a quaternary complex of Thermus thermophilus TyrRS, tRNA(Tyr), tyrosinol, and ATP has been solved, offering detailed insights into the tRNA binding and recognition process. ms-editions.cl
Enzyme Inhibition Studies: By competing with the natural substrate for binding, this compound can act as a competitive inhibitor, allowing for the study of the enzyme's kinetic properties and the identification of potential inhibitor binding sites. europa.euresearchgate.net
Understanding Enzyme Conformation: The binding of this compound can stabilize the enzyme in a specific conformational state. thornevet.com Studies have shown that the presence of this compound can increase the thermal stability of TyrRS, indicating a stabilization of the protein structure upon binding. thornevet.com
These studies using this compound as a molecular probe have significantly advanced our understanding of the catalytic mechanism of tyrosyl-tRNA synthetase and the principles of substrate recognition by aminoacyl-tRNA synthetases. thornevet.comchemimpex.com
Potential Applications in Animal Nutrition and Food Science
L-tyrosine and its derivatives are utilized in the fields of animal nutrition and food science.
In food science , non-natural derivatives of tyrosine are explored for their functional properties. For example, certain derivatives can be used as flavor enhancers in food products, helping to improve the taste profile of various foods.
Elucidation of Molecular Mechanisms of Action for L Tyrosinol Based Compounds
Ligand-Target Interactions and Receptor Binding Affinities
The interaction between a ligand, such as an L-Tyrosinol derivative, and its biological target is the foundational event for its mechanism of action. This interaction is governed by the principles of molecular recognition, where the ligand fits into a specific binding site on a receptor or enzyme. The strength of this interaction is quantified as binding affinity.
While specific binding affinity data for this compound itself across a wide range of receptors is not extensively documented in the provided context, studies on related L-tyrosine (B559521) derivatives provide insight into their potential interactions. For instance, molecular docking studies on L-tyrosine-chlorambucil hybrids have explored their orientation and binding within the estrogen receptor alpha (ERα). researchgate.net Such studies analyze the non-covalent interactions that stabilize the ligand within the binding pocket. In one computational analysis, an Fmoc-OSu derivative demonstrated a high binding energy of -8.08 kcal/mol with a breast cancer cell development protein (PDB code: 1OQA), indicating a strong and stable interaction. researchgate.net
The binding of ligands to receptors like the nicotinic acetylcholine (B1216132) receptor involves critical amino acid residues that form a "negative subsite" to interact with the ligand's cationic features. nih.gov Invariant tyrosine residues have been identified as forming this critical subsite in the nicotinic acetylcholine receptor, highlighting the potential for the tyrosine-like structure of this compound to engage in similar interactions with various protein targets. nih.gov The general principle of enzyme-ligand binding follows a "lock-and-key" model, where the binding site's shape and chemical environment are complementary to the ligand. acs.org
Table 1: Example of Calculated Binding Energy for a Tyrosine Derivative
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Fmoc-OSu | Breast Cancer Cell Development Protein (1OQA) | -8.08 |
Data sourced from molecular docking calculations. researchgate.net
Enzymatic Inhibition and Allosteric Modulation (e.g., Tyrosyl-tRNA Synthetase Activity)
A primary mechanism of action for this compound is the inhibition of Tyrosyl-tRNA Synthetase (TyrRS), a crucial enzyme in protein biosynthesis. wikipedia.orgnih.gov TyrRS belongs to the class I aminoacyl-tRNA synthetases and catalyzes the two-step process of attaching L-tyrosine to its corresponding transfer RNA (tRNATyr). wikipedia.orgoup.com
Activation: L-tyrosine and ATP are converted into a tyrosyl-adenylate (Tyr-AMP) intermediate. oup.comnih.gov
Transfer: The activated tyrosine is transferred to the 3'-end of its cognate tRNA. oup.comnih.gov
This compound acts as an inhibitor of this process. Crystal structures of TyrRS from Thermus thermophilus and Bacillus stearothermophilus complexed with this compound have been solved, providing a detailed view of the interaction at the atomic level. nih.govpdbj.org this compound, which is structurally similar to L-tyrosine but has its carboxyl group reduced to a hydroxyl group, can bind to the tyrosine-binding pocket of the enzyme. nih.gov However, because it cannot be adenylated (activated) like L-tyrosine, its presence in the active site interferes with the normal catalytic cycle. nih.gov Specifically, in the presence of this compound, ATP binds only very weakly to the enzyme, effectively inhibiting the first step of the aminoacylation reaction. nih.gov
This type of inhibition, where an inhibitor competes with the substrate for the active site, is a form of competitive inhibition. bgc.ac.in However, the regulation of enzyme activity can also occur through allosteric modulation . Allosteric inhibitors bind to a site on the enzyme distinct from the active site (the allosteric site), inducing a conformational change that reduces the enzyme's activity. sigmaaldrich.comlibretexts.org This change can decrease the substrate's affinity for the active site or impair the catalytic process itself. libretexts.org While this compound's direct action on TyrRS appears to be competitive at the active site, derivatives can be designed to act as allosteric modulators on various enzymes. taylorandfrancis.com
Cellular Signaling Pathways Affected by this compound Derivatives
The biological effects of this compound derivatives extend beyond the inhibition of a single enzyme, often involving the modulation of entire cellular signaling pathways that govern cell proliferation, survival, and function.
Research has shown that specific derivatives can influence key signaling cascades:
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: A novel D-tyrosinol derivative, OSU-DY7, was found to induce cell death (cytotoxicity) in chronic lymphocytic leukemia (CLL) and Burkitt lymphoma cells through the p38 MAPK pathway. oncotarget.com
AKT and STAT3 Signaling: The Hsp90 inhibitor 17-DMAG, which affects proteins crucial for CLL cell survival, was shown to impair the phosphorylation of both STAT3 and AKT. oncotarget.com Given that other tyrosinol derivatives also target survival pathways, this indicates a potential area of mechanistic overlap.
Antiviral Signaling Interference: Dihalogenated derivatives of L-tyrosine have been shown to inhibit Chikungunya virus (CHIKV) infection by interfering with viral protein expression. nih.gov Depending on their specific structure, these compounds can block different stages of the viral life cycle, such as adhesion, internalization, or assembly, indicating an impact on cellular pathways co-opted by the virus. nih.gov
Oxidative Stress and MAPK Pathways: In yeast, compounds related to tyrosine, such as L-DOPA, were found to activate transcription of FUS1 and RLM1 reporters. molbiolcell.org This activation leads to the phosphorylation and activation of Mpk1 and Kss1, both of which are MAP kinases involved in cell integrity and signaling. molbiolcell.org
Table 2: this compound Derivatives and Their Impact on Cellular Signaling
| Derivative Class/Compound | Affected Pathway/Process | Cellular Context | Reference(s) |
|---|---|---|---|
| OSU-DY7 (D-tyrosinol derivative) | p38 MAPK Pathway | Chronic Lymphocytic Leukemia | oncotarget.com |
| Dihalogenated L-tyrosine derivatives | Viral protein expression, adhesion, internalization | Chikungunya Virus Infection | nih.gov |
Structural Determinants Influencing Mechanism of Action (e.g., Dihalogenation)
The specific chemical modifications made to the this compound scaffold are critical determinants of its biological activity and mechanism of action. This structure-activity relationship (SAR) dictates which targets a compound will bind to and how it will modulate their function.
Studies on different this compound derivatives have revealed several key structural features:
Dihalogenation: The addition of two halogen atoms (e.g., bromine or chlorine) to the phenolic ring of L-tyrosine derivatives significantly impacts their antiviral mechanism against CHIKV. nih.gov Crucially, the nature of the halogen and modifications to the amino group determine the stage of viral inhibition. For instance, some dihalogenated compounds (C1, C2, C3) primarily inhibit early stages like adhesion and internalization, while others (C4, C5, C6) act on late-stage events like viral assembly. nih.gov This demonstrates that specific structural patterns can be tuned to achieve different mechanisms of action.
Stereochemistry and Side Chains: For neuritogenic (nerve growth-promoting) activity in PC12 cells, the stereochemistry and specific functional groups of this compound derivatives are essential. The (S)-configuration of the stereogenic center and the presence of the hydroxymethylene (-CH₂OH) side chain are mandatory for this activity. nih.gov Replacing it with a D-tyrosinol derivative or removing the side chain altogether results in inactive compounds. nih.gov
Amide Moiety: The amide group was also found to be essential for the neuritogenic activity of this compound-propionamide derivatives. nih.gov Replacing it with a secondary amine led to a loss of activity. nih.gov
Halogenation and Enzyme Inhibition: The introduction of a halogen, such as in 3-iodo-L-tyrosine, can lead to the inhibition of enzymes like tyrosine hydroxylase, which is involved in catecholamine synthesis. researchgate.net
Table 3: Influence of Structural Modifications on the Mechanism of Action
| Structural Modification | Effect on Mechanism/Activity | Compound Class | Reference(s) |
|---|---|---|---|
| Dihalogenation (Br, Cl) & Amino Group Modification | Determines antiviral stage of inhibition (e.g., entry vs. assembly) | Anti-CHIKV L-tyrosine derivatives | nih.gov |
| (S)-Configuration at stereocenter | Essential for neuritogenic activity | This compound-propionamide | nih.gov |
| Hydroxymethylene (-CH₂OH) group | Essential for neuritogenic activity | This compound-propionamide | nih.gov |
| Amide moiety | Essential for neuritogenic activity | This compound-propionamide | nih.gov |
Comprehensive Structure Activity Relationship Sar Analyses
Influence of Chiral Stereochemistry on Pharmacological Profiles
The stereochemistry at the α-carbon of the tyrosinol backbone is a critical determinant of its biological activity. The spatial orientation of the aminomethyl and hydroxymethyl groups dictates the molecule's ability to fit into chiral binding pockets of biological targets like enzymes and receptors. Comparative studies of l- and d-Tyrosinol derivatives consistently reveal significant differences in their pharmacological effects.
One prominent example is in the context of neuritogenic activity. A study on farinosone C analogs, which are complex natural products built upon a tyrosinol core, identified the simpler l-tyrosinol-propionamide as the essential pharmacophore. Crucially, the corresponding d-tyrosinol-propionamide was found to be completely inactive. This finding underscores that the (S)-configuration of the hydroxymethylene side chain is mandatory for inducing neuronal differentiation in PC12 cells, highlighting a strict stereochemical requirement by the biological target. nih.govacs.orgresearchgate.net
This stereoselectivity is also evident in anticancer applications. In a series of chlorambucil (B1668637) conjugates, the stereochemistry of the tyrosinol moiety played a significant role in their efficacy against breast cancer cell lines. nih.govresearchgate.net While both l- and d-tyrosinol-chlorambucil derivatives showed activity, their selectivity and potency varied, indicating that the receptor or transporter mediating their action can differentiate between the enantiomers. nih.gov For instance, both D- and this compound-chlorambucil derivatives with a 10-carbon spacer chain demonstrated selectivity for the MCF-7 (estrogen receptor-positive) breast cancer cell line. nih.govresearchgate.net
Further evidence comes from the development of kinase inhibitors. Derivatives of phenylalaninol (which lacks the phenolic hydroxyl of tyrosinol) and tyrosinol were tested for their ability to inhibit the protein kinase Nek1. The enantiomers displayed distinct inhibitory activities, with IC50 values differing between the l- and d-forms. tu-darmstadt.de Similarly, artificial enzymes have been designed to be stereoselective, where a catalyst built with a poly(l-Trp) shell shows preferential binding and catalytic activity towards this compound over its d-enantiomer. nih.govrsc.orgtandfonline.com
Table 1: Comparative Activity of l- and d-Tyrosinol Derivatives
| Compound/Derivative Class | Biological Target/Assay | Finding | Reference |
|---|---|---|---|
| Tyrosinol-propionamide | Neuritogenic Activity (PC12 cells) | l-isomer is active; d-isomer is inactive. | nih.govacs.org |
| Tyrosinol-Chlorambucil Conjugates | Anticancer Activity (MCF-7 cells) | Both l- and d-isomers are active and show selectivity, indicating stereochemistry influences potency. | nih.govresearchgate.net |
| Tyrosinol Derivatives | Nek1 Kinase Inhibition | l- and d-isomers exhibit different IC50 values. | tu-darmstadt.de |
| Tyrosinol | Artificial Enzyme Catalysis | Artificial enzymes can be designed to be highly selective for either the l- or d-enantiomer. | nih.govrsc.org |
Impact of Side Chain Modifications on Bioactivity and Selectivity
A crucial modification is the reduction of the carboxylic acid of l-tyrosine (B559521) to the primary alcohol of this compound. This single change significantly alters the molecule's properties. For example, in chlorambucil conjugates designed as anticancer agents, the this compound derivatives showed higher activity than their corresponding l-tyrosine methyl ester counterparts. academie-sciences.fracademie-sciences.fr This enhancement is attributed to the increased solubility and favorable hydrophilicity/lipophilicity balance conferred by the hydroxymethyl (-CH₂OH) group compared to the ester group (-CO₂CH₃). academie-sciences.fracademie-sciences.fr
Acylation of the amine group is another common modification. In the study of neuritogenic farinosone C analogs, N-acylation with a propionyl group was essential for activity. The resulting amide moiety was shown to be a key part of the pharmacophore. nih.govacs.org However, the nature of the acyl group is also important; while a planar aromatic substituent on the amide was tolerated, bulkier groups like isobutyramide (B147143) led to a loss of activity, suggesting specific spatial constraints within the binding site. nih.gov
Conversely, converting the amide back to a secondary amine resulted in inactivity, demonstrating the amide bond itself is critical for the observed neuritogenic effect. nih.gov Further modifications, such as oxidizing the primary alcohol to a carboxylic acid, can in some cases restore or introduce new biological activities, again highlighting the functional importance of this position. nih.gov
Table 2: Bioactivity of this compound Derivatives with Side Chain Modifications
| Parent Scaffold | Modification | Resulting Functional Group | Observed Effect on Bioactivity | Reference |
|---|---|---|---|---|
| l-Tyrosine Methyl Ester | Reduction of ester | Primary Alcohol (this compound) | Increased anticancer activity in chlorambucil conjugates. | academie-sciences.fracademie-sciences.fr |
| This compound | N-Acylation (Propionylation) | Amide | Essential for neuritogenic activity. | nih.govacs.org |
| This compound Propionamide | Replacement with bulky amide | Isobutyramide | Loss of neuritogenic activity. | nih.gov |
| This compound Propionamide | Reduction of amide | Secondary Amine | Loss of neuritogenic activity. | nih.gov |
| This compound | Oxidation of primary alcohol | Carboxylic Acid | Can confer biological activity in certain analog series. | nih.gov |
Effects of Hydrophilicity/Lipophilicity Balance on Cellular Permeability and Efficacy
The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving) is a fundamental property governing a molecule's ability to cross biological membranes and reach its intracellular target. For this compound derivatives, this balance is finely tuned by its three key functional groups: the polar primary alcohol, the ionizable amine, and the phenolic hydroxyl group.
The conversion of l-tyrosine to this compound by reducing the carboxylic acid to a primary alcohol is a prime example of this principle. The resulting hydroxymethyl group in tyrosinol enhances the molecule's hydrophilicity and aqueous solubility. academie-sciences.fracademie-sciences.fr This improved solubility is directly linked to enhanced antiproliferative activity in certain drug conjugates, such as those with chlorambucil. academie-sciences.fracademie-sciences.fr The ester form (l-tyrosine methyl ester) is more lipophilic but less active, suggesting that for these specific conjugates, increased water solubility is beneficial for efficacy, possibly by improving bioavailability to the cancer cells. academie-sciences.fracademie-sciences.fr
Conversely, poor lipid solubility can limit the diffusion of phenolic compounds across cell membranes, hindering their access to intracellular targets. academie-sciences.fr Therefore, a key strategy in drug design is to optimize the hydrophilicity/lipophilicity balance to achieve sufficient aqueous solubility while retaining the ability to permeate lipid bilayers. This balance is crucial for antiproliferative activity, which often increases with the ease of diffusion into cell membranes. academie-sciences.fracademie-sciences.fr
In derivatives of this compound's parent compound, l-tyrosine, attaching long alkyl chains (increasing lipophilicity) can enhance antibacterial activity, but only up to a certain point known as the "cut-off effect." academie-sciences.fr Beyond an optimal chain length (typically 8-14 carbons), the increased lipophilicity can lead to lower solubility and reduced activity. academie-sciences.fr This demonstrates that neither extreme hydrophilicity nor extreme lipophilicity is ideal; rather, a precisely controlled balance is required for maximal biological efficacy.
Role of Aromatic Substituents and Hydrogen Bonding in Supramolecular Assembly
The phenolic ring and the hydrogen-bonding capabilities of this compound are instrumental in its ability to self-assemble into larger, ordered supramolecular structures. These non-covalent interactions, including hydrogen bonds and aromatic π-π stacking, are the driving forces behind the formation of materials like organogels.
Studies on bis(tyrosinol) oxalamide derivatives provide significant insight into this process. These molecules are designed to act as gelators, forming fibrous networks that immobilize solvents. irb.hr The self-assembly is driven primarily by intermolecular hydrogen bonding between the central oxalamide units. irb.hrnih.gov The tyrosinol moieties provide additional sites for interaction that critically influence the final structure.
The phenolic hydroxyl group plays a dual role. When this group is free (unsubstituted), it can form additional intermolecular hydrogen bonds. However, this often leads to a highly ordered, stable structure that favors crystallization over the formation of a gel network. irb.hr In contrast, when the phenolic hydroxyl group is protected (e.g., with a benzyl (B1604629) group), this tendency to crystallize is reduced. irb.hr This blockage of a strong hydrogen bonding site prevents overly tight packing, instead promoting the formation of the elongated fibers necessary for gelation. irb.hr This indicates that substituting the aromatic ring directly impacts the supramolecular assembly by modulating the hydrogen bond network.
Furthermore, the aromatic rings themselves contribute to the stability of the assembly through π-π stacking interactions. irb.hrrsc.org Introducing larger aromatic substituents, such as naphthyl or biphenyl (B1667301) groups, onto the phenolic oxygen can enhance these stacking interactions and improve gelation properties. irb.hr The interplay between the strong, directional hydrogen bonds of the amide and alcohol groups and the weaker, dispersive π-π stacking forces of the aromatic rings is therefore decisive in controlling the supramolecular architecture of this compound-based materials. irb.hrresearchgate.net
Preclinical Evaluation and Translational Research
In Vitro Pharmacological Screening and Efficacy Assessment
The laboratory-based evaluation of L-Tyrosinol and its derivatives has revealed promising pharmacological activities across several therapeutic areas, particularly in oncology. These in vitro studies, which are conducted in controlled environments using cell lines or isolated proteins, are crucial for identifying the initial efficacy and mechanism of action of new chemical entities.
Derivatives of this compound have demonstrated notable anticancer activity. In one study, certain derivatives were found to inhibit the growth of human liver cancer cells (HepG2) by 60–70% at a concentration of 10 μM. Further modifications, such as the creation of this compound-chlorambucil hybrids, have yielded compounds with selective cytotoxicity towards specific cancer cell lines. researchgate.net For instance, derivatives with a 10-carbon atom spacer are particularly selective for the MCF-7 (estrogen receptor-positive) breast cancer cell line. researchgate.net Another novel D-tyrosinol derivative, OSU-DY7, has shown cytotoxic effects against B cells from chronic lymphocytic leukaemia (CLL) patients, with a reported median inhibitory concentration (IC50) of 3.58 μmol/l. nih.gov
The mechanism of action for these anticancer effects often involves interaction with key cellular proteins. Molecular docking studies suggest that some this compound derivatives target Hsp90 (Heat shock protein 90), a chaperone protein involved in cancer progression. In a different approach, a di-iodinated this compound derivative known as T2AA was found to inhibit Proliferating Cell Nuclear Antigen (PCNA), making it a potent blocker of DNA replication forks with an IC₅₀ of 1 μM. Other research has explored the role of tyrosinol derivatives as inhibitors of protein kinases, which are critical regulators of cell signaling. The inhibitory activity of various derivatives against NIMA-related kinase 1 (Nek1) has been evaluated, providing insight into structure-activity relationships.
Table 1: In Vitro Inhibitory Activity of Tyrosinol Derivatives Against Nek1
| Derivative Type | Enantiomer | IC50 Value (μM) |
|---|---|---|
| Phenylalaninol | (R)-enantiomer | 1.9 |
| Phenylalaninol | (S)-enantiomer | 1.3 |
| Tryptophanol | L-tryptophanol | 0.99 |
| Tyrosinol | Performed slightly worse than Phenylalaninol derivatives |
Data sourced from a study on the development of new inhibitors for Protein Kinase Nek1.
Beyond cancer, this compound has been used as a tool compound in structural biology. It served as a substrate analog to elucidate the crystal structure of tyrosyl-tRNA synthetase (TyrRS) from Leishmania major, aiding in the rational design of selective inhibitors for anti-trypanosomal therapeutics.
In Vivo Animal Models for Disease Pathologies (e.g., Diabetic Nephropathy)
While direct in vivo studies testing this compound for diabetic nephropathy were not identified in the reviewed sources, understanding the animal models used for this pathology is essential for future preclinical research. Diabetic nephropathy is a major complication of diabetes, and rodent models are instrumental in studying its pathogenesis and evaluating potential therapies. dovepress.com An ideal animal model should replicate the key features of human diabetic nephropathy, including progressive albuminuria, a decline in renal function, and characteristic kidney histopathology. dovepress.commdpi.com
Several rodent models are widely used, each with distinct characteristics that mimic different stages of the human disease. dovepress.comnih.gov
Streptozotocin (STZ)-Induced Diabetes: This is a common model for Type 1 diabetes, where the chemical STZ is used to destroy pancreatic β-cells, leading to hyperglycemia. dovepress.com Male mice are often more susceptible to STZ-induced diabetes and subsequent renal injury. mdpi.com These models are useful for studying the early changes of diabetic nephropathy, such as mesangial matrix expansion and glomerular basement membrane thickening. dovepress.com
Genetic Models of Type 1 Diabetes: The Akita (Ins2+/C96Y) and OVE26 mice are genetic models that spontaneously develop diabetes. dovepress.com Akita mice, for example, develop modest albuminuria and mesangial expansion. mdpi.com OVE26 mice can exhibit hallmarks of both early and late-stage human diabetic nephropathy, including an initial increase in the glomerular filtration rate (GFR) followed by a decline, tubulointerstitial fibrosis, and podocyte loss over time. plos.org
Genetic Models of Type 2 Diabetes: The db/db mouse is the most widely used model for Type 2 diabetes-related nephropathy. nih.gov These mice have a mutation in the leptin receptor, leading to obesity, insulin (B600854) resistance, and hyperglycemia. jetir.org They typically develop features of early to moderately advanced kidney disease, including albuminuria, podocyte loss, and mesangial matrix expansion. dovepress.comnih.gov KK-Ay mice are another model for Type 2 diabetes that exhibit mild insulin resistance and obesity. dovepress.com
Table 2: Common Rodent Models for Diabetic Nephropathy Research
| Model Type | Examples | Key Pathological Features |
|---|---|---|
| Chemically-Induced Type 1 | STZ-induced rats/mice | Hyperglycemia, early glomerular lesions (mesangial expansion, GBM thickening), albuminuria. dovepress.com |
| Genetic Type 1 | Akita mice, OVE26 mice | Progressive albuminuria, mesangial expansion, GFR changes, tubulointerstitial fibrosis (in OVE26). dovepress.complos.org |
| Genetic Type 2 | db/db mice, KK-Ay mice | Obesity, insulin resistance, albuminuria, podocyte loss, mesangial expansion. dovepress.comnih.gov |
This table summarizes characteristics of established animal models for studying diabetic nephropathy, a potential area for future in vivo evaluation of this compound derivatives.
Biodistribution Studies for Diagnostic and Therapeutic Applications (e.g., PET Imaging)
Biodistribution studies are critical for understanding how a compound and its metabolites spread throughout and are cleared from the body. For diagnostic and therapeutic applications, derivatives of L-tyrosine (B559521) are often labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), to be used as tracers in Positron Emission Tomography (PET) imaging. wikipedia.org These tracers allow for non-invasive, real-time visualization of metabolic processes and drug distribution.
Several ¹⁸F-labeled L-tyrosine analogs have been developed and evaluated for tumor imaging. koreascience.kr One of the most well-studied is O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). wikipedia.org Biodistribution studies in glioma-bearing rats showed that while most organs had moderate uptake and long retention of [¹⁸F]FET, there was low uptake in the healthy brain. nih.gov This creates a high-contrast image, making it effective for brain tumor diagnosis. nih.gov At 60 minutes post-injection, the tumor-to-brain uptake ratio for [¹⁸F]FET was 3.15. nih.gov
Another tracer, O-(3-[¹⁸F]fluoropropyl)-L-tyrosine (FPT), was evaluated in normal mice to estimate radiation dosimetry. nih.gov The highest uptake was observed in the urinary bladder and pancreas, followed by the liver and kidneys, while the brain received the lowest dose. nih.gov Such studies are essential for assessing the safety and feasibility of a radiopharmaceutical for human use.
Table 3: Biodistribution of L-Tyrosine PET Tracers in Animal Models
| Tracer | Animal Model | Time Post-Injection | Key Tissue Uptake (%ID/g) | Tumor-to-Brain Ratio |
|---|---|---|---|---|
| [¹⁸F]FET | Glioma-bearing rats | 60 min | Tumor: 1.49 | 3.15 |
| [¹⁸F]FPT | 9L Tumor-bearing rat | 60 min | Data not specified, but showed high tumor accumulation. | Higher than [¹⁸F]FET |
Data compiled from biodistribution studies of ¹⁸F-labeled L-tyrosine analogs used in preclinical PET imaging. wikipedia.orgkoreascience.kr %ID/g refers to the percentage of the injected dose per gram of tissue.
These studies demonstrate that L-tyrosine's structure is a viable scaffold for developing PET tracers that are actively transported into tumor cells, providing valuable diagnostic information. nih.gov
Predicted ADMET Profiles of this compound Derivatives
In the early stages of drug discovery, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov These in silico predictions help to identify candidates with favorable drug-like characteristics and flag potential liabilities before costly and time-consuming experimental studies are undertaken. ajol.info
Computational analyses of this compound derivatives have suggested generally favorable ADMET profiles. The prediction of these properties relies on computational models that analyze a molecule's structure to estimate its behavior in the human body. mdpi.com Key predicted properties for this compound derivatives are summarized below.
Table 4: Predicted ADMET Properties of this compound Derivatives
| ADMET Parameter | Predicted Property | Implication |
|---|---|---|
| Water Solubility | Moderate | Sufficient solubility for absorption and distribution. |
| Hepatotoxicity | Low | Reduced risk of liver damage. |
| Blood-Brain Barrier (BBB) Permeability | Moderate | Potential for use in treating central nervous system disorders. |
| CYP450 Inhibition | Poor | Low likelihood of causing drug-drug interactions via this major metabolic pathway. |
This table outlines the computationally predicted ADMET characteristics for derivatives of this compound, based on in silico modeling tools like SwissADME.
These predictions indicate that this compound derivatives possess a promising foundation for development as therapeutic agents. Their predicted ability to be absorbed and distributed with a low risk of liver toxicity or metabolic drug interactions makes them attractive candidates for further preclinical and clinical investigation. nih.gov
Future Research Directions and Therapeutic Advancement of L Tyrosinol Chemistry
Rational Design and Synthesis of Next-Generation L-Tyrosinol Analogs with Enhanced Specificity
Rational drug design, which leverages an understanding of a biological target's structure and mechanism, is central to developing more effective and specific this compound-based therapeutics. This approach moves beyond traditional screening to create bespoke molecules with predetermined properties. A key strategy involves modifying the this compound scaffold to optimize interactions with the target protein, enhance bioavailability, and improve solubility.
A prominent example of this is the synthesis of this compound-chlorambucil conjugates designed as anticancer agents. nih.gov Research has demonstrated that structure-activity relationships (SAR) are heavily influenced by several factors:
The Hydroxymethyl Group : The presence of the alcohol function in this compound (as opposed to the carboxylic acid in L-tyrosine) has been shown to increase the solubility of conjugates, which can contribute to enhanced biological activity. academie-sciences.fracademie-sciences.fr
Spacer Chain Length : The length of the alkyl chain linking this compound to a cytotoxic agent like chlorambucil (B1668637) is critical for efficacy and selectivity. academie-sciences.fr Studies on D- and this compound-chlorambucil derivatives found that those with a 10-carbon spacer were notably selective for the MCF-7 (ER+) breast cancer cell line. nih.govresearchgate.net Conversely, a shorter spacer of five carbons was found to be more beneficial in other contexts. academie-sciences.fr
Stereochemistry : The stereochemistry of the tyrosine moiety itself has been identified as an influential factor in the SAR of these anticancer analogs. nih.govresearchgate.net
Further illustrating rational design, modifications to other parts of the this compound scaffold have yielded compounds with novel mechanisms of action. For instance, the addition of iodine substitutions to the phenol (B47542) ring of an this compound derivative led to the creation of T2AA, a potent inhibitor of Proliferating Cell Nuclear Antigen (PCNA) with significantly enhanced DNA binding affinity compared to its non-iodinated counterparts. In the field of neurobiology, systematic truncation of Farinosone C, a natural product, revealed that the this compound-amide moiety is the essential pharmacophore for its neuritogenic activity.
Table 1: Research Findings on this compound Analog Design
| Analog Class | Modification Strategy | Key Finding | Therapeutic Target/Application | Reference |
|---|---|---|---|---|
| This compound-chlorambucil Conjugates | Varying spacer chain length | A 10-carbon spacer confers selectivity for MCF-7 (ER+) breast cancer cells. | Breast Cancer | researchgate.net, nih.gov |
| This compound-chlorambucil Conjugates | Conversion from tyrosine to tyrosinol | The hydroxymethyl group improves solubility and may enhance cytotoxic activity. | Cancer Therapy | academie-sciences.fr, academie-sciences.fr |
| Iodinated this compound Derivatives (e.g., T2AA) | Addition of iodine atoms to the phenol ring | Enhances DNA binding affinity, creating a potent PCNA inhibitor. | Cancer Therapy (DNA Repair Pathways) | |
| Simplified Farinosone C Analogs | Truncation of the natural product structure | The this compound-amide moiety is essential for neuritogenic effects. | Neurodegenerative Diseases |
Expansion of Therapeutic Applications and Identification of Novel Disease Targets
While initial research has focused on the anticancer potential of this compound derivatives, its versatile structure makes it a promising candidate for a much broader range of diseases. Future work will involve screening this compound-based libraries against new biological targets to unlock novel therapeutic applications.
Current and emerging applications include:
Oncology : this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. This includes activity against estrogen receptor-positive (ER+) breast cancer (MCF-7) and liver cancer (HepG2) cells. nih.govresearchgate.net The design of analogs targeting specific cancer-related proteins, such as PCNA, represents a move towards more targeted therapies.
Neurodegenerative Diseases : The discovery that this compound is a key component of neuritogenic compounds like Farinosone C opens a promising avenue for the treatment of neurodegenerative conditions. Analogs that modulate the endocannabinoid system by targeting CB1 receptors could be developed for neuronal regeneration and cognitive enhancement.
Infectious Diseases : The enzyme tyrosyl-tRNA synthetase (TyrRS) is essential for protein synthesis in pathogens. Structural studies of Leishmania major TyrRS in complex with this compound have been conducted. nih.gov Because this parasitic enzyme is substantially different from its human counterparts, this compound can serve as a scaffold for designing selective inhibitors as novel anti-parasitic drugs. nih.gov Furthermore, derivatives of the parent amino acid, L-tyrosine (B559521), have shown potent inhibitory activity against metallo-β-lactamases, suggesting that this compound-based compounds could be explored as potential antibacterial agents to combat antibiotic resistance. academie-sciences.fr
Table 2: Identified and Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Disease/Condition | Novel Disease Target | Key Research Finding | Reference |
|---|---|---|---|---|
| Oncology | Breast Cancer | Estrogen Receptor Alpha (ERα) | This compound-chlorambucil conjugates show selectivity for ER+ cell lines. | researchgate.net |
| Oncology | General Cancer | Proliferating Cell Nuclear Antigen (PCNA) | Iodinated this compound analogs can potently inhibit PCNA. | |
| Neurodegeneration | Alzheimer's, Parkinson's | Cannabinoid Receptor 1 (CB1) | This compound-amide moiety is crucial for neurite outgrowth. | |
| Infectious Disease | Leishmaniasis | Tyrosyl-tRNA Synthetase (TyrRS) | This compound binds to the active site of L. major TyrRS. | nih.gov |
| Infectious Disease | Bacterial Infections | Metallo-β-lactamases | L-Tyrosine thiol derivatives show potent enzyme inhibition. | academie-sciences.fr |
Development of Advanced Drug Delivery Systems based on this compound Conjugates
This compound is not only a pharmacologically active scaffold but also a promising component for advanced drug delivery systems. Its structure allows for conjugation to other molecules to improve their therapeutic profile. This is exemplified by the this compound-chlorambucil conjugates, where the this compound moiety acts as a carrier for the alkylating agent chlorambucil. nih.govresearchgate.net
In these systems, this compound provides several advantages:
Improved Physicochemical Properties : The hydroxymethyl group of this compound enhances the water solubility of the conjugate compared to analogs made with L-tyrosine methyl ester, which can improve bioavailability. academie-sciences.fracademie-sciences.fr
Targeted Delivery : The L-tyrosine portion of the molecule can potentially act as a transporter to target specific receptors, such as the estrogen receptor alpha (ERα), thereby concentrating the cytotoxic payload in hormone-dependent breast cancer cells. researchgate.net
Future research can expand on this concept by developing more sophisticated this compound-based constructs. This could involve creating polymer-drug conjugates, where this compound derivatives are attached to biocompatible polymers like polyethylene (B3416737) glycol (PEG). Such systems could offer prolonged circulation times, passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect, and controlled release of the active drug, building on the foundation of second-generation polymer-bound chemotherapies. researchgate.net
Integration with High-Throughput Screening and Computational Chemistry for Drug Discovery
The discovery and optimization of this compound-based drugs can be significantly accelerated by integrating modern drug discovery technologies. High-throughput screening (HTS) and computational chemistry are powerful tools for identifying new leads and refining their properties in a rational, efficient manner.
High-Throughput Screening (HTS) : HTS allows for the rapid testing of large chemical libraries against a specific biological target. This approach was successfully used to identify fisetin, a flavonoid that inhibits Leishmania major TyrRS, in a campaign where this compound was used as a reference substrate analog for structural studies. nih.gov Future HTS campaigns using this compound-based libraries could uncover inhibitors for a wide array of new disease targets.
Computational Chemistry : In silico methods are invaluable for understanding and predicting molecular interactions, guiding the synthesis of more potent and selective analogs.
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies were used to analyze how L-tyrosine-chlorambucil regioisomers bind within the estrogen receptor alpha (ERα), providing insight into their biological activity. researchgate.net Similarly, modeling was used to explore the interaction of Farinosone C analogs with endocannabinoid receptors.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. A study on L-tyrosine based inhibitors of matrix metalloproteinase-2 (MMP-2) used QSAR to identify the key molecular properties—such as size, shape, and flexibility—that govern inhibitory potency, providing a guide for the synthesis of new inhibitors. researchgate.net
Homology Modeling : When an experimental structure of a target protein is unavailable, a 3D model can be built based on the structure of a related protein. This approach was used to construct a model of the Bruton's tyrosine kinase (BTK) domain, which then guided the rational design of specific inhibitors. nih.gov
By combining these computational tools with synthetic chemistry, researchers can prioritize the most promising this compound analogs for synthesis and testing, saving time and resources while increasing the probability of discovering next-generation therapeutics.
Q & A
Q. What literature review strategies are effective for identifying recent advances in this compound research?
- Methodological Answer : Use academic databases like PubMed, Web of Science, and Reaxys with Boolean operators (e.g., "this compound AND enantioselective catalysis NOT industrial"). Filter results by publication date (last 5 years) and study type (experimental). Cross-reference citations in seminal papers (e.g., enantioselective oxidation studies) to trace methodological evolution .
权威学术论文检索方式,大学生必备!01:33
Advanced Research Questions
Q. How can kinetic parameters (e.g., activation energy, kcat) for this compound oxidation be experimentally determined, and what are common pitfalls?
- Methodological Answer : Use the Arrhenius equation (lnk = -Ea/R·T + lnA) to calculate activation energy (Ea) from rate constants measured at multiple temperatures (e.g., 25–45°C). Ensure substrate saturation to avoid underestimating kcat. Common errors include ignoring enzyme denaturation at high temperatures or failing to account for pH-dependent side reactions .
- Data Example : Fe₃O₄@Poly(D-Trp) showed Ea = 65.1 ± 2.3 kJ/mol for D-tyrosinol oxidation, while this compound required Ea = 86.6 ± 2.4 kJ/mol, highlighting stereospecific catalytic efficiency .
Q. How should researchers resolve contradictions in reported enantioselectivity data for this compound across studies?
- Methodological Answer : Conduct comparative kinetic assays under standardized conditions (pH 7.4, 37°C) to eliminate environmental variability. Use chiral chromatography to verify substrate purity. Cross-validate results with independent techniques (e.g., isothermal titration calorimetry for binding affinity measurements). Discrepancies may arise from differences in catalyst preparation or impurities in commercial substrates .
Q. What experimental designs are optimal for studying this compound’s in vivo vs. in vitro metabolic pathways?
- Methodological Answer : For in vivo studies, use isotopic labeling (e.g., ¹⁴C-L-Tyrosinol) in model organisms (e.g., mice) and track metabolites via LC-MS. For in vitro assays, employ hepatocyte cell lines and inhibit competing enzymes (e.g., monoamine oxidase) to isolate specific pathways. Ethical protocols must ensure humane animal use and obtain informed consent for human-derived cell lines .
Methodological and Ethical Considerations
Q. How can researchers ensure reproducibility in this compound catalysis studies?
- Methodological Answer : Publish detailed protocols for catalyst synthesis (e.g., Fe₃O₄@Poly(D-Trp) preparation steps) and raw kinetic data in supplementary materials. Use open-source software (e.g., COPASI) for kinetic modeling. Collaborate with third-party labs to validate findings .
Q. What ethical safeguards are critical for human cell-based studies involving this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
